

Tert-butyl 6-formyl-1H-indole-1-carboxylate characterization data

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Compound of Interest

Compound Name:	<i>Tert-butyl 6-formyl-1H-indole-1-carboxylate</i>
Cat. No.:	B187575

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An In-depth Technical Guide to the Characterization of **tert-Butyl 6-formyl-1H-indole-1-carboxylate**

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural confirmation and purity assessment of **tert-butyl 6-formyl-1H-indole-1-carboxylate**. This compound serves as a critical intermediate in medicinal chemistry and drug development, primarily utilized in the synthesis of complex indole-based scaffolds.^[1] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for each characterization technique. We will delve into the synthesis rationale, physicochemical properties, and detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently verify the integrity of their material.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in pharmacology, and its functionalization is key to modulating biological activity. The introduction of a formyl group at the C6 position provides a chemical handle for further elaboration, while the tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves two primary purposes:

- Protection: The Boc group deactivates the otherwise nucleophilic indole nitrogen, preventing its participation in undesired side reactions and enhancing the stability of the molecule.[2][3]
- Solubility & Handling: It significantly improves the solubility of the indole derivative in common organic solvents, simplifying reaction setup, monitoring, and purification.

The synthesis of **tert-butyl 6-formyl-1H-indole-1-carboxylate** typically involves a two-step sequence starting from 6-formyl-1H-indole. The first step is the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Mechanism: N-Boc Protection

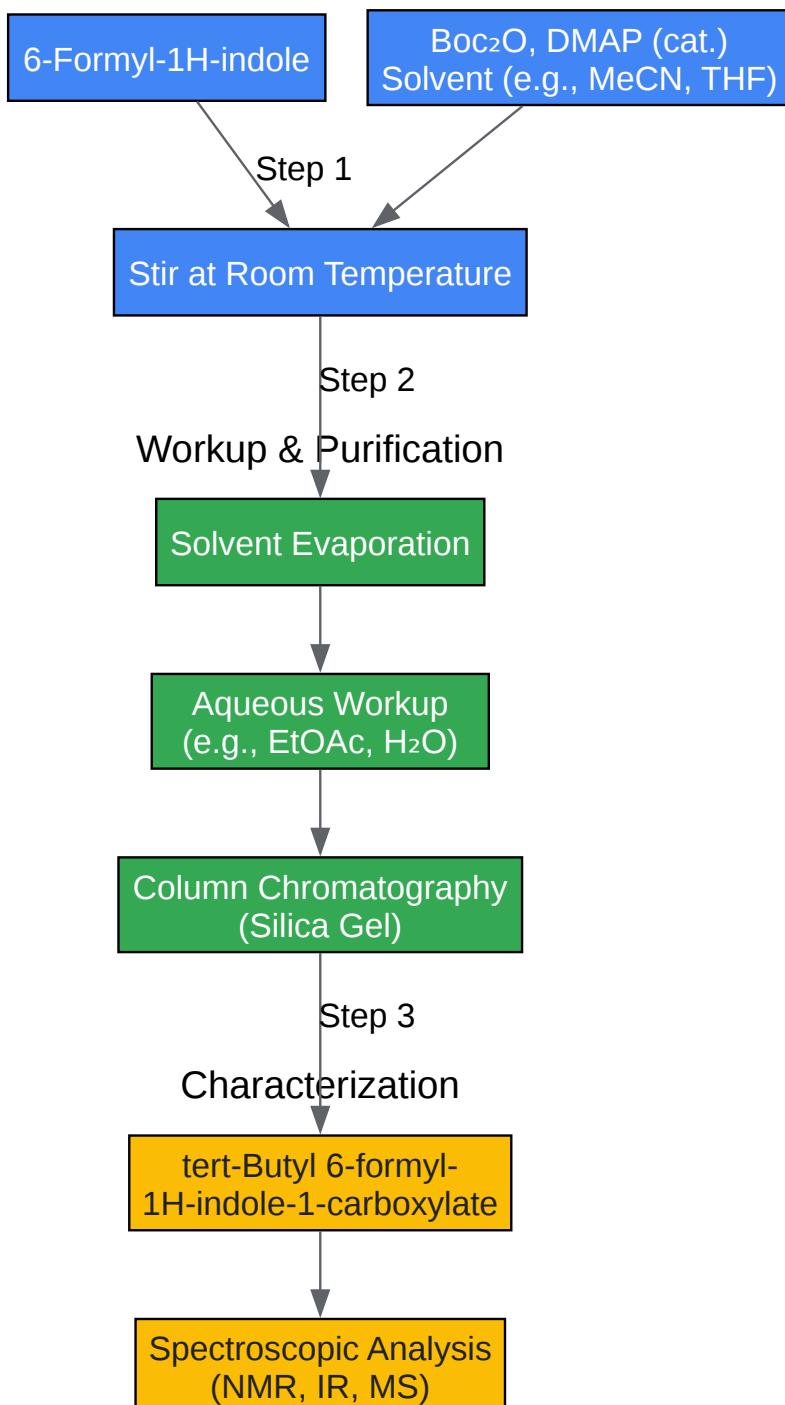
The lone pair of electrons on the indole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently deprotonates the now-positive nitrogen atom and then decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[4]

Synthetic Workflow

Below is a conceptual workflow for the synthesis and purification of the title compound.

Synthesis and Purification Workflow

Synthesis

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Caption: A workflow diagram illustrating the synthesis and characterization process.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are unequivocally established through a combination of physical measurements and spectroscopic techniques.

Physicochemical Properties

This table summarizes the key computed and expected physical properties of the molecule.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO ₃	(Calculated)
Molecular Weight	245.27 g/mol	[5]
Appearance	Expected to be a white to off-white solid	(Analogous Compounds)
Melting Point	119-121 °C (for 3-formyl isomer)	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of structure.

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice as it is aprotic and effectively solubilizes the Boc-protected indole. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The electron-withdrawing nature of the formyl group and the electronic effects of the N-Boc group significantly influence the chemical shifts of the aromatic protons.

Proton Assignment	Expected δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
-C(CH ₃) ₃ (Boc)	~1.65	Singlet (s)	N/A	9H	Nine equivalent protons of the tert-butyl group in a shielded, aliphatic environment.
H-3	~6.70	Doublet (d)	J ≈ 3.8 Hz	1H	Coupled to H-2. Relatively upfield for an aromatic proton due to the electron-donating effect of the N-Boc group.
H-4	~7.75	Doublet (d)	J ≈ 8.5 Hz	1H	Ortho-coupled to H-5.
H-5	~7.90	Doublet of Doublets (dd)	J ≈ 8.5, 1.5 Hz	1H	Ortho-coupled to H-4 and meta-coupled to H-7. Deshielded by the adjacent formyl group.

H-2	~7.95	Doublet (d)	$J \approx 3.8$ Hz	1H	Coupled to H-3. Deshielded relative to H-3.
H-7	~8.40	Doublet (d)	$J \approx 1.5$ Hz	1H	Meta-coupled to H-5. Significantly deshielded due to its peri-position relative to the C6-formyl group.
-CHO (Aldehyde)	~10.10	Singlet (s)	N/A	1H	Highly deshielded proton characteristic of an aldehyde, directly attached to the aromatic ring.

The ^{13}C NMR spectrum confirms the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbon Assignment	Expected δ (ppm)	Rationale
-C(CH ₃) ₃ (Boc)	~28.2	Equivalent methyl carbons of the tert-butyl group.
C-3	~108.0	Shielded pyrrolic carbon.
C-7	~118.5	Aromatic methine carbon.
C-4	~122.0	Aromatic methine carbon.
C-2	~126.5	Aromatic methine carbon.
C-5	~127.0	Aromatic methine carbon.
C-3a (bridgehead)	~130.0	Quaternary aromatic carbon.
C-6 (formyl-bearing)	~134.0	Quaternary aromatic carbon, deshielded by the attached formyl group.
C-7a (bridgehead)	~138.0	Quaternary aromatic carbon.
-C(CH ₃) ₃ (Boc)	~84.5	Quaternary carbon of the tert-butyl group.
-C=O (Boc Carbamate)	~149.5	Carbonyl carbon of the carbamate functional group.
-CHO (Aldehyde)	~192.0	Highly deshielded carbonyl carbon of the aldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale for Sample Preparation: The sample can be analyzed as a thin film after dissolving in a volatile solvent like dichloromethane or as a KBr pellet.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~2980-2930	C-H Stretch	Aliphatic (Boc group)	Characteristic stretching of sp ³ C-H bonds.
~1735	C=O Stretch	Carbamate	Strong, sharp absorption typical for the Boc protecting group carbonyl. ^[7]
~1700	C=O Stretch	Aromatic Aldehyde	Strong, sharp absorption for the conjugated aldehyde carbonyl.
~1600, ~1470	C=C Stretch	Aromatic Ring	Vibrations characteristic of the indole aromatic system.
~1370	C-H Bend	gem-dimethyl (Boc)	Characteristic bending vibration for the tert-butyl group.
~1250, ~1150	C-O Stretch	Carbamate	Stretching vibrations of the C-O bonds within the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Rationale for Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

- Expected Molecular Ion: For $C_{14}H_{15}NO_3$, the calculated monoisotopic mass is 245.11. In positive ion mode ESI-MS, the primary observed peak should be the protonated molecule $[M+H]^+$ at $m/z \approx 246.12$.
- Key Fragmentation: A characteristic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), which would result in a fragment ion at $m/z \approx 190.06$ or $m/z \approx 189.05$. The loss of the entire Boc group (100 Da) to give the 6-formylindole fragment is also possible.

Experimental Protocols & Validation

The following section details standardized protocols for acquiring the characterization data discussed above.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh ~10-15 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS).
- Tube Loading: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

- Sample Preparation (Thin Film): Dissolve a small amount of the sample (1-2 mg) in a few drops of a volatile solvent (e.g., CH_2Cl_2). Apply the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.
- Background Scan: Place the clean, empty salt plate in the spectrometer and run a background scan.
- Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

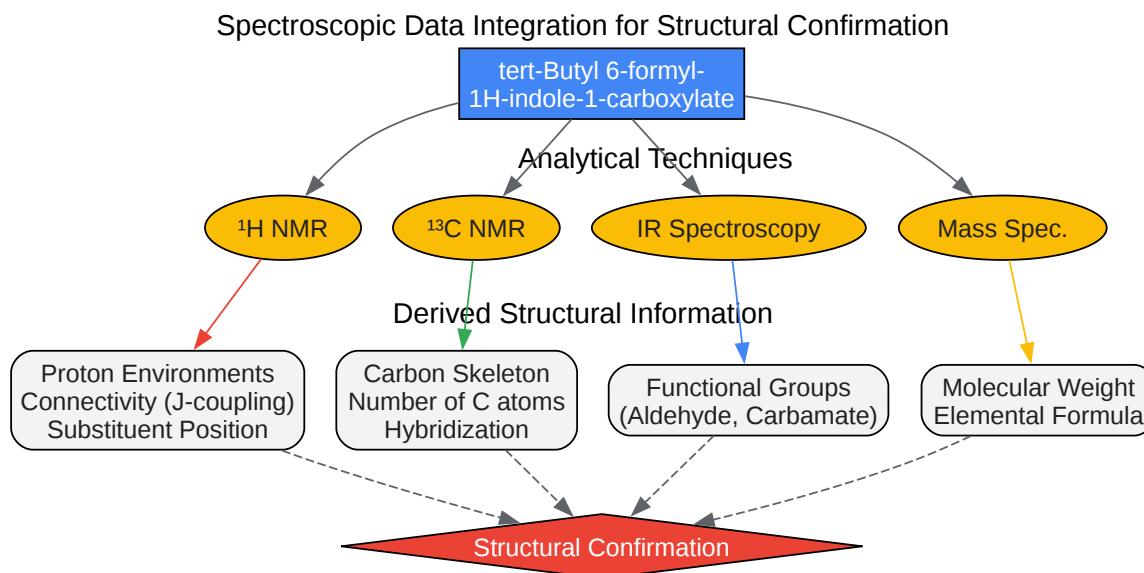
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

- Data Analysis: Identify the $[M+H]^+$ peak and any significant fragment ions. Compare the observed m/z with the theoretical value.

Structural Confirmation Logic

The conclusive identification of **tert-butyl 6-formyl-1H-indole-1-carboxylate** relies on the synergistic interpretation of all acquired data. The diagram below illustrates how different spectroscopic techniques provide complementary information to build a complete structural picture.



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Caption: Logic diagram showing how different spectroscopic data points converge for structural confirmation.

Conclusion

The analytical workflow detailed in this guide provides a robust framework for the comprehensive characterization of **tert-butyl 6-formyl-1H-indole-1-carboxylate**. The combination of NMR, IR, and MS data allows for unambiguous confirmation of the chemical structure, including the specific substitution pattern on the indole ring and the presence of the N-Boc protecting group. By understanding the rationale behind each technique and the expected data, researchers can confidently synthesize and utilize this valuable intermediate for the advancement of drug discovery programs.

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